4-Isopropyl-3-methylphenol
Overview
Description
4-Isopropyl-3-methylphenol, also known as Isopropylmethylphenol, is an alkylbenzene . It is a useful reagent for cross-coupling reactions . It is also used in oral care products due to its antimicrobial properties .
Synthesis Analysis
Isopropyl cresols, including 4-Isopropyl-3-methylphenol, can be prepared by a two-step process: monoterpene oxidation catalyzed by CrO3 and terpenone isomerization catalyzed by 13X molecular sieves .Molecular Structure Analysis
The molecular formula of 4-Isopropyl-3-methylphenol is C10H14O . Its molecular weight is 150.22 . The InChI string representation of its structure is1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3
. Physical And Chemical Properties Analysis
4-Isopropyl-3-methylphenol is a white crystal powder . It has a melting point of 111-114°C (lit.) and a boiling point of 246 °C . Its density is estimated to be 0.9688 . It is soluble in methanol, with a solubility of 210mg/L at 20℃ .Scientific Research Applications
1. Antifungal Agent
- Application Summary: IPMP has been used to control Aspergillus brasiliensis, a challenge microbe for preservative evaluation . It was evaluated for synergism and for overcoming fludioxonil (a phenylpyrrole fungicide) tolerance of Aspergillus mutants .
- Methods of Application: The antifungal efficacy of IPMP was tested using the Clinical Laboratory Standards Institute Protocol . The study also investigated the synergism between octylgallate (OG), which showed the highest antifungal activity, and conventional preservatives .
- Results: IPMP was found to be the most responsive preservative to OG, where the antifungal efficacy of IPMP was augmented four-fold with the OG + IPMP combination . It was also found that vacuolar detoxification and/or antioxidant system were important for fungal survival against IPMP .
2. Antibacterial Agent in Dentifrices
- Application Summary: IPMP has been added to dentifrices due to its wide-ranging antibacterial effects and bio-safety . This study aimed to evaluate the antibacterial effect of a commercially-available IPMP-containing toothpaste on Streptococcus mutans .
- Methods of Application: The antibacterial effects of different concentrations of the dentifrice were examined via colony-forming, biofilm formation, and dispersion assays .
3. Antioxidant
- Application Summary: IPMP has been shown to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application: The antioxidant properties of IPMP can be evaluated using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and FRAP assay .
- Results: The specific results or outcomes obtained from these studies are not mentioned in the source .
4. Preservative in Toothpastes and Handwash
- Application Summary: IPMP is used as a preservative in toothpastes and handwash . Preservatives are substances used to prevent the growth of microorganisms, thereby prolonging the shelf life of products.
- Methods of Application: IPMP is added to the formulation of toothpastes and handwash during the manufacturing process .
- Results: The use of IPMP as a preservative helps to maintain the quality of the products over time .
5. Antiseptic
- Application Summary: IPMP is used as an antiseptic . Antiseptics are substances that prevent the growth and development of microorganisms.
- Methods of Application: IPMP is added to various products such as medicaments, quasi-drugs, and cosmetics during the manufacturing process .
- Results: The use of IPMP as an antiseptic helps to maintain the quality of the products over time .
6. Preservative in Creams
- Application Summary: IPMP is used as a preservative in creams . Preservatives are substances used to prevent the growth of microorganisms, thereby prolonging the shelf life of products.
- Methods of Application: IPMP is added to the formulation of creams during the manufacturing process .
- Results: The use of IPMP as a preservative helps to maintain the quality of the products over time .
properties
IUPAC Name |
3-methyl-4-propan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJALWSVNUBBQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186026 | |
Record name | o-Cymen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-3-methylphenol | |
CAS RN |
3228-02-2 | |
Record name | 3-Methyl-4-isopropylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3228-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Cymen-5y-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cymen-5-ol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15901 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Isopropyl-3-methylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Cymen-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-CYMEN-5-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H41B6Q1I9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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